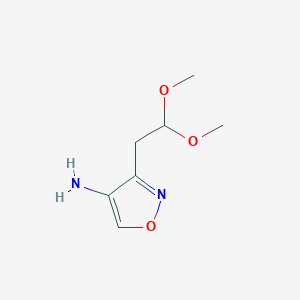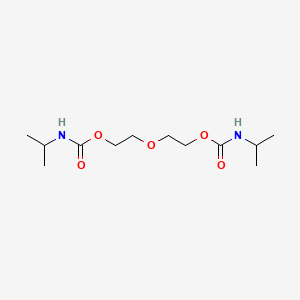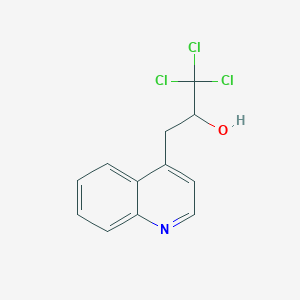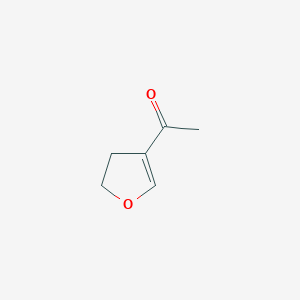
5-Bromo-2-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-ol is a chemical compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of a bromine atom at the 5th position, an isopropyl group at the 2nd position, and a hydroxyl group at the 3rd position of the dihydrobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-ol typically involves the following steps:
Isopropylation: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Hydroxylation: The hydroxyl group at the 3rd position can be introduced through hydroboration-oxidation or other suitable hydroxylation methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be employed.
Major Products
Oxidation: Formation of 5-Bromo-2-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one.
Reduction: Formation of 5-Bromo-2-(propan-2-yl)-2,3-dihydro-1-benzofuran.
Substitution: Formation of various substituted benzofurans depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Bromo-2-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and affecting cellular pathways. The bromine atom and hydroxyl group are key functional groups that can participate in hydrogen bonding, halogen bonding, and other interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(propan-2-yl)-1-benzofuran: Lacks the hydroxyl group at the 3rd position.
2-(Propan-2-yl)-2,3-dihydro-1-benzofuran-3-ol: Lacks the bromine atom at the 5th position.
5-Bromo-2-(methyl)-2,3-dihydro-1-benzofuran-3-ol: Has a methyl group instead of an isopropyl group at the 2nd position.
Uniqueness
The presence of both the bromine atom and the hydroxyl group in 5-Bromo-2-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-ol makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
| 18968-38-2 | |
Molecular Formula |
C11H13BrO2 |
Molecular Weight |
257.12 g/mol |
IUPAC Name |
5-bromo-2-propan-2-yl-2,3-dihydro-1-benzofuran-3-ol |
InChI |
InChI=1S/C11H13BrO2/c1-6(2)11-10(13)8-5-7(12)3-4-9(8)14-11/h3-6,10-11,13H,1-2H3 |
InChI Key |
XNZXIRFETYHKIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(C2=C(O1)C=CC(=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-Quinolinecarboxamide, N-[2-(dimethylamino)ethyl]-3-phenyl-](/img/structure/B12896657.png)


